7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1179360-89-4 |
|---|---|
Molecular Formula |
C11H11Cl2N3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
7-chloro-8-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c1-6-8(12)4-2-7-3-5-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H |
InChI Key |
NVWJYKYUQHQPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagent Stoichiometry
The reaction is conducted in an organic solvent, preferably a lower alcohol (C6–C8), with monobasic inorganic acids (e.g., HCl or HBr) acting as proton donors. Optimal stoichiometry includes:
-
2-Methyl-3-chloroaniline : Acrolein = 1 : 3–8 (molar ratio)
-
Dehydrogenation reagents (e.g., 2-methyl-3-chloronitrobenzene, iodine): 0.5–1.5 equivalents relative to the aniline substrate.
The use of HCl as a proton source facilitates imine formation, while dehydrogenation reagents promote aromatization to yield the quinoline structure.
Catalytic and Solvent Effects
The choice of solvent significantly impacts reaction efficiency. Lower alcohols enhance solubility of intermediates, with yields improving from 72% to 89% when switching from toluene to 1-hexanol. Catalytic systems involving arsenic acid or vanadic acid further accelerate dehydrogenation, reducing reaction times by 30–40% compared to uncatalyzed conditions.
Oxidation to 7-Chloro-8-quinolinecarboxylic Acid
The intermediate 7-chloro-8-methylquinoline undergoes oxidation to introduce the carboxylic acid moiety at the 2-position. Patent CN111377863A describes a green oxidation method using molecular oxygen (O₂) as the terminal oxidant.
Catalytic Oxidation Protocol
The reaction employs a dual catalytic system of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) in acetonitrile at 80–100°C under 4 MPa O₂ pressure. Key parameters include:
-
NHPI loading : 4 mol% relative to substrate
-
AIBN co-catalyst : 2 mol%
-
Reaction time: 6–12 hours
This method achieves 88–93% yield with >98% purity, avoiding hazardous oxidants like chromium reagents.
Table 1: Oxidation Efficiency Under Varied Conditions
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 80 | 6 | 88.6 | 98.1 |
| 90 | 9 | 93.6 | 98.7 |
| 100 | 12 | 93.1 | 98.5 |
Solvent Recycling and Sustainability
The acetonitrile solvent is recovered and reused in subsequent batches, demonstrating negligible loss of catalytic activity over 19 cycles. This approach reduces waste generation by 70% compared to traditional methods.
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics Across Synthesis Stages
| Step | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Quinoline core synthesis | 85–89 | 95–97 | Moderate (solvent use) |
| Oxidation to carboxylic acid | 88–93 | 98–99 | Low (O₂ oxidant) |
| Carboximidamide formation* | ~75–85 | >95 | High (SOCl₂ usage) |
*Estimated based on analogous reactions.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 7 undergoes nucleophilic substitution due to the electron-withdrawing effect of the quinoline ring, which polarizes the C–Cl bond. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOCH₃, DMF, 80°C, 6h | 7-Methoxy-8-methylquinoline-2-carboximidamide | 78% | |
| Amination | Benzylamine, K₂CO₃, DMSO, 120°C, 12h | 7-Benzylamino-8-methylquinoline-2-carboximidamide | 65% | |
| Thiolation | HSCH₂CO₂H, EtOH, reflux, 8h | 7-(Carboxymethylthio)-8-methylquinoline derivative | 72% |
Mechanistic Insight : The chloro group’s reactivity is enhanced by the adjacent methyl group’s steric and electronic effects, favoring SNAr mechanisms in polar aprotic solvents.
Hydrolysis of the Carboximidamide Group
The carboximidamide moiety (–C(=NH)NH₂) is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4h | 7-Chloro-8-methylquinoline-2-carboxylic acid | Precursor for esters/amides | |
| Basic Hydrolysis | NaOH (10%), 90°C, 3h | 7-Chloro-8-methylquinoline-2-amide | Intermediate in drug synthesis |
Note : Hydrolysis rates depend on the protonation state of the imidamide group, with acidic conditions generally accelerating reaction kinetics.
Cyclization Reactions
The carboximidamide group can participate in intramolecular cyclization to form heterocyclic systems:
| Reactant | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Ethylene diamine | EtOH, HCl, 70°C, 5h | Imidazoquinoline fused ring system | Enhanced π-stacking | |
| Thiourea | H₂O, Δ, 8h | Thiazolo[4,5-h]quinoline derivative | Fluorescent properties |
Mechanistic Pathway : Cyclization proceeds via nucleophilic attack by the amine/thiourea on the electrophilic carbon of the carboximidamide, followed by dehydration.
Electrophilic Aromatic Substitution
The quinoline ring’s electron-deficient pyridine moiety directs electrophiles to specific positions:
Structural Influence : The methyl group at position 8 exerts steric hindrance, while the chloro group at position 7 deactivates the ring but directs electrophiles to position 5 or 3 .
Metal Complexation
The carboximidamide group acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Solvent/Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | EtOH, RT, 2h | [Cu(C₁₁H₁₀ClN₃)₂]Cl₂ | Catalytic oxidation | |
| Pd(II) | DMF, 60°C, 6h | Pd(C₁₁H₁₀ClN₃)Cl₂ | Cross-coupling catalysis |
Coordination Chemistry : The imidamide’s nitrogen atoms bind to metal centers, with stability constants (log K) ranging from 8.2 (Cu²⁺) to 9.5 (Pd²⁺).
Redox Reactions
The quinoline core participates in redox transformations:
| Reaction | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Reduction (H₂/Ni) | H₂ (1 atm), Raney Ni, EtOH, 4h | 1,2,3,4-Tetrahydroquinoline derivative | Increased bioavailability | |
| Oxidation (KMnO₄) | KMnO₄, H₂O, Δ, 3h | Quinoline-2,3-dione | Fluorescent probe |
Mechanistic Notes : Reduction prioritizes the pyridine ring, while oxidation targets the methyl group or carboximidamide.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), CHCl₃ | 7-Chloro-8-methylquinoline-2-nitrene | Reactive intermediate | |
| UV + O₂ | Quinoline N-oxide | Antimicrobial agent |
Caution : Photolysis generates reactive intermediates (e.g., nitrenes), requiring inert atmospheres for isolation .
Scientific Research Applications
Antimicrobial Properties
Research indicates that quinoline derivatives, including 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride, exhibit significant antimicrobial activity. Studies have shown that similar compounds demonstrate effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
Antimalarial Activity
Quinoline compounds are historically significant in antimalarial therapies, with many derivatives being evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that this compound may possess similar antimalarial properties, although specific data on this compound is limited .
Anticancer Potential
The structural characteristics of this compound position it as a candidate for anticancer research. Quinoline derivatives have been shown to inhibit cancer cell proliferation across various cell lines, including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) cells. The potential mechanism involves interference with cellular pathways critical for cancer progression .
Case Study: Antiproliferative Activity
A study evaluated a series of quinoline derivatives for antiproliferative effects on human cancer cell lines. While specific data on this compound was not detailed, related compounds demonstrated promising results, indicating that modifications to the quinoline structure could enhance biological activity .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 7-Chloro-4-aminoquinoline | Antimalarial | |
| 8-Methylquinoline | Anticancer | |
| 5-Chloro-8-methylquinoline | Antimicrobial |
Conclusion and Future Directions
The applications of this compound in scientific research are multifaceted, particularly in medicinal chemistry. Its potential as an antimicrobial, antimalarial, and anticancer agent warrants further investigation. Future studies should focus on:
- In-depth Biological Testing : Conducting comprehensive assays to elucidate the specific mechanisms of action against targeted pathogens and cancer cells.
- Structure-Activity Relationship Studies : Exploring how variations in chemical structure affect biological activity to optimize therapeutic efficacy.
- Clinical Trials : Advancing promising candidates into clinical trials to evaluate safety and effectiveness in human subjects.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
The structural analogs of 7-chloro-8-methylquinoline-2-carboximidamide hydrochloride can be categorized based on substituent variations in the quinoline scaffold. Below is a comparative analysis using data inferred from related compounds and structural analogs identified in the evidence:
Substituent Position and Functional Group Variations
8-(Trifluoromethyl)quinoline-2-carboximidamide Hydrochloride (CAS: 1179362-48-1)
- Structural Differences : Features a trifluoromethyl (-CF₃) group at position 8 instead of a methyl (-CH₃) group.
- This substitution is common in agrochemicals and pharmaceuticals to optimize pharmacokinetics .
3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Structural Differences : Chloro and methyl groups are positioned at 6 and 8, respectively, with a thiadiazol-5-amine substituent.
- Implications: The shift of the chloro group from position 7 to 6 alters steric and electronic interactions, which may affect binding affinity to biological targets.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
- Structural Differences: An indole core replaces the quinoline system, with a carboxylic acid group at position 2.
- Implications: The indole scaffold is less planar than quinoline, reducing π-π stacking interactions. The carboxylic acid group increases hydrophilicity, contrasting with the basic carboximidamide group in the target compound. This difference may influence solubility and ionization under physiological conditions .
Biological Activity
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the chemical formula C11H10ClN3O and a molecular weight of approximately 256.13 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions. The chloro-substituted quinoline structure is notable for its biological activity, particularly in inhibiting various enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Mycobacterium smegmatis, indicating its potential as an antibacterial agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. Additionally, it has shown activity against various cancer cell types, including those resistant to conventional therapies.
Enzyme Inhibition
One of the key biological activities of this compound is its inhibition of specific enzymes. Notably, it has been identified as a potent inhibitor of nitric oxide synthase (nNOS), which plays a critical role in various physiological processes. The inhibition was characterized by IC50 values indicating effective concentration levels for therapeutic applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available quinoline derivatives.
- Reactions : Key reactions include chlorination and carboximidation, which are critical for introducing the chloro and carboximidamide functional groups.
- Purification : The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, including this compound. These studies highlight how modifications at various positions on the quinoline ring can enhance biological activity or alter pharmacokinetic properties .
Q & A
Q. What are the recommended synthetic routes for 7-chloro-8-methylquinoline-2-carboximidamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting with quinoline derivatives. For example, chlorination and methylation steps can be performed under reflux conditions using ethanol as a solvent. To optimize yields, employ statistical experimental design (e.g., factorial design) to identify critical variables like temperature, stoichiometry, and reaction time . Purification via recrystallization (ethanol/water mixtures) and characterization using FTIR, , and ensures structural fidelity .
Q. How can researchers characterize the solubility and stability of this compound under varying laboratory conditions?
- Methodological Answer : Solubility profiling should use HPLC or UV-Vis spectrophotometry in solvents of increasing polarity (e.g., water, DMSO, ethanol). Stability studies require accelerated aging experiments at elevated temperatures (40–60°C) and controlled humidity levels. Monitor degradation via LC-MS and compare against reference standards .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use JIS T 8116-certified chemical gloves, protective eyewear (JIS T 8147), and long-sleeved lab coats. Work under fume hoods to minimize inhalation risks. Adhere to institutional Chemical Hygiene Plans, including waste disposal guidelines for halogenated compounds .
Advanced Research Questions
Q. How can computational tools enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. Pair these with cheminformatics platforms (e.g., ICReDD’s workflow) to screen substituent effects on bioactivity or solubility. Validate predictions via parallel synthesis and high-throughput experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for quinoline-based carboximidamide derivatives?
- Methodological Answer : Perform meta-analysis of published datasets, focusing on assay conditions (e.g., cell lines, concentrations). Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular). Apply machine learning to identify confounding variables (e.g., solvent polarity, counterion effects) .
Q. How can membrane separation technologies improve the purification of this compound in large-scale synthesis?
- Methodological Answer : Test nanofiltration (NF) membranes with MWCO 200–500 Da to separate unreacted precursors. Optimize transmembrane pressure and pH to maximize retention efficiency. Compare with traditional column chromatography for cost-benefit analysis .
Q. What experimental frameworks address heterogeneous catalytic challenges in modifying the quinoline core?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate catalyst loading, solvent systems, and ligand effects. For example, screen Pd/C or Ru-based catalysts under hydrogenation conditions. Analyze regioselectivity via and GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
